molecular formula C12H23BrO B13634233 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane

Cat. No.: B13634233
M. Wt: 263.21 g/mol
InChI Key: JSRJYSWVGYDNBG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane is an organic compound that belongs to the class of alkyl halides It is characterized by a bromomethyl group attached to a cyclohexane ring, which also contains a butoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane can be achieved through several methods. One common approach involves the bromination of 1-butoxy-3-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: 1-(Hydroxymethyl)-1-butoxy-3-methylcyclohexane.

    Elimination: 1-Butoxy-3-methylcyclohexene.

    Oxidation: 1-(Butoxy)-3-methylcyclohexanol.

Scientific Research Applications

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of new drugs and therapeutic agents.

    Material Science: The compound is used in the preparation of polymers and other advanced materials.

    Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    1-Bromohexane: Similar in structure but lacks the cyclohexane ring and butoxy group.

    1-(Bromomethyl)cyclohexane: Similar but does not contain the butoxy and methyl groups.

    1-(Bromomethyl)-1-methoxycyclohexane: Similar but has a methoxy group instead of a butoxy group.

Uniqueness

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane is unique due to the presence of both a butoxy group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-(bromomethyl)-1-butoxy-3-methylcyclohexane

InChI

InChI=1S/C12H23BrO/c1-3-4-8-14-12(10-13)7-5-6-11(2)9-12/h11H,3-10H2,1-2H3

InChI Key

JSRJYSWVGYDNBG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(CCCC(C1)C)CBr

Origin of Product

United States

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